Methyl 2-[4-[(3,5-difluorophenoxy)methyl]triazol-1-yl]acetate
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Overview
Description
Methyl 2-[4-[(3,5-difluorophenoxy)methyl]triazol-1-yl]acetate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a triazole ring, a difluorophenoxy group, and an acetate ester moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-[(3,5-difluorophenoxy)methyl]triazol-1-yl]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic or basic conditions.
Attachment of the Difluorophenoxy Group: The difluorophenoxy group is introduced via a nucleophilic substitution reaction using 3,5-difluorophenol and an appropriate leaving group.
Esterification: The final step involves the esterification of the triazole derivative with methyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxo-triazole derivatives.
Reduction: Reduction reactions can target the difluorophenoxy group, potentially converting it to a hydroxyphenoxy group.
Substitution: The acetate ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxo-triazole derivatives.
Reduction: Hydroxyphenoxy derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-[(3,5-difluorophenoxy)methyl]triazol-1-yl]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its triazole moiety, which can interact with biological targets.
Industry: The compound can be used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[(3,5-difluorophenoxy)methyl]triazol-1-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The difluorophenoxy group can enhance binding affinity and selectivity towards specific targets. The acetate ester moiety may facilitate cellular uptake and distribution within biological systems.
Comparison with Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with enhanced activity and spectrum.
Itraconazole: A triazole used for systemic fungal infections.
Uniqueness: Methyl 2-[4-[(3,5-difluorophenoxy)methyl]triazol-1-yl]acetate is unique due to the presence of the difluorophenoxy group, which can impart distinct physicochemical properties and biological activities compared to other triazole derivatives. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
methyl 2-[4-[(3,5-difluorophenoxy)methyl]triazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3/c1-19-12(18)6-17-5-10(15-16-17)7-20-11-3-8(13)2-9(14)4-11/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXIVZTLXAPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)COC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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